1H-Cyclopenta[B]naphthalen-7-amine
Description
Structure
3D Structure
Properties
CAS No. |
646058-50-6 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3H-cyclopenta[b]naphthalen-6-amine |
InChI |
InChI=1S/C13H11N/c14-13-5-4-11-6-9-2-1-3-10(9)7-12(11)8-13/h1-2,4-8H,3,14H2 |
InChI Key |
TVHOKRYDLPKWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=C3C=C(C=CC3=C2)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1h Cyclopenta B Naphthalen 7 Amine and Its Precursors
Strategies for Constructing the Cyclopenta[B]naphthalene Core System
The creation of the fused cyclopenta[b]naphthalene framework is a key challenge, and several elegant methods have been developed to achieve this. These strategies often involve the formation of the five-membered ring onto a pre-existing naphthalene (B1677914) structure or the simultaneous construction of both ring systems.
Intramolecular Cyclization Approaches
Intramolecular cyclization reactions are powerful tools for forming the cyclopenta[b]naphthalene core, often providing high efficiency and stereocontrol. One notable approach involves a cascade cyclization of propargylic alcohol tethered methylenecyclopropanes. This method proceeds under mild, transition-metal-free conditions, utilizing mesyl chloride and triethylamine (B128534) to afford the target cyclopenta[b]naphthalene frameworks in moderate to good yields. rsc.org The reaction is also scalable, demonstrating its practical utility. rsc.org
Another innovative intramolecular strategy is the dehydrogenative dehydro-Diels–Alder (IDDDA) reaction. rsc.org This method allows for the synthesis of the naphthalene ring system with incorporated donor and acceptor groups, which can be valuable for tuning the electronic properties of the final molecule. rsc.org
Electrophilic cyclization of arene-containing propargylic alcohols offers another pathway. nih.gov Using reagents like ICl, I2, Br2, NBS, and PhSeBr, a variety of substituted naphthalenes can be prepared regioselectively under mild conditions via a 6-endo-dig cyclization. nih.gov This process is believed to proceed through an anti-attack of the electrophile and the aromatic ring on the alkyne, followed by deprotonation and rapid dehydration to form the naphthalene core. nih.gov
Annulation Reactions and Multi-component Methodologies
Annulation reactions provide a direct means to construct the cyclopentane (B165970) ring onto a naphthalene precursor. Palladium-catalyzed C-H activation and alkyne annulation of 2-hydroxy-3-thiophenyl-naphthalenediones have been developed for the synthesis of cyclopenta-naphthalenedione derivatives. researchgate.net This process involves a hydroxy group-directed C(sp2)-H activation, insertion of two alkyne molecules, and subsequent dehydrative cyclization. researchgate.net
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single operation. tcichemicals.comrsc.org While specific MCRs for the direct synthesis of 1H-Cyclopenta[b]naphthalen-7-amine are not extensively detailed in the provided results, the principles of MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, demonstrate the potential for developing one-pot syntheses for this target molecule or its immediate precursors. tcichemicals.com These reactions are characterized by the formation of multiple bonds in a single step, often with minimal by-products. tcichemicals.com
A notable example that hints at the potential of annulation is a microwave-assisted dehydrogenative Diels-Alder reaction of styrene. nih.govacs.org This reaction forms the basis for creating the cyclopenta[b]naphthalene scaffold, which can then be further functionalized. nih.govacs.org The Diels-Alder reaction, a [4+2] cycloaddition, is a classic and powerful method for forming six-membered rings and has been widely applied in the synthesis of complex cyclic systems. wikipedia.org
Palladium-Catalyzed Cross-Coupling Reactions for Core Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the cyclopenta[b]naphthalene core. These reactions are crucial for introducing various substituents, including the key amine group, onto the aromatic framework with high precision.
The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed C-N cross-coupling reaction. nih.gov This reaction has become a general and reliable method for preparing aromatic amines from aryl halides or pseudohalides. nih.gov The development of advanced ligands and precatalysts has significantly broadened the scope and efficiency of this transformation, making it applicable to a wide range of substrates. nih.gov
In the context of cyclopenta[b]naphthalene synthesis, a palladium-catalyzed cross-coupling reaction is employed to install an electron-donating amine group onto the pre-formed core. nih.govacs.org This step is often the final key transformation to yield the desired 7-amino-substituted product. The choice of palladium catalyst and ligands is critical to ensure high yields and regioselectivity. For instance, the use of specific phosphine (B1218219) ligands can influence the outcome of the reaction. acs.org
The versatility of palladium catalysis is further highlighted by its application in various cross-coupling reactions like Suzuki-Miyaura, Negishi, and Sonogashira, which can be used to introduce other functional groups onto the cyclopenta[b]naphthalene scaffold. acs.orgnih.gov These reactions are tolerant of a wide range of functional groups, allowing for the late-stage functionalization of complex molecules. acs.org
| Catalyst System | Reaction Type | Substrate | Product | Ref. |
| Pd(OAc)2 / PPh3 | Suzuki-Miyaura | Dihalogenated pyridine | Arylated pyridine | acs.org |
| PdCl2(o-tolyl3P)2 | Buchwald-Hartwig Amination | Aryl bromide | Aryl amine | acs.org |
| L7-based catalyst | C-N Coupling | Heterocyclic aryl bromide | Morpholine-substituted heterocycle | nih.gov |
Photochemical Synthesis Routes
Photochemical reactions offer unique pathways for the synthesis and modification of aromatic systems. While direct photochemical synthesis of this compound is not explicitly described, photochemical methods can be employed in the synthesis of naphthalene derivatives, which are precursors to the target molecule.
For instance, photo-excited naphthalene and its methoxy (B1213986) derivatives can be reduced by triethylamine to yield dihydronaphthalenes. rsc.org This process likely proceeds through an electron-transfer mechanism. rsc.org Such reductions can be a key step in modifying the aromaticity and reactivity of the naphthalene core, potentially setting the stage for subsequent functionalization.
Furthermore, the study of the photodissociation of the cyclopentadienyl (B1206354) radical provides insights into the stability and reactivity of cyclic systems under photochemical conditions, which can be relevant to the synthesis of fused-ring structures. osti.gov
Regioselective Introduction of the Amine Functionality
The precise placement of the amine group at the 7-position of the cyclopenta[b]naphthalene core is critical for the desired properties of the final compound.
Amination Protocols for Aromatic Systems
The introduction of an amine group onto an aromatic ring can be achieved through several methods. A direct and atom-economical approach is the one-step catalytic amination of naphthalene. rsc.org Vanadium catalysts, such as V2O5/HZSM-5, have been shown to effectively catalyze the direct amination of naphthalene to naphthylamine with high yield under mild conditions. rsc.org The active sites for this reaction are believed to be the Brønsted acid sites and the V-O-V and V=O bonds of the catalyst, which activate naphthalene and form the active amination reagent. rsc.org
However, the most widely employed and versatile method for the regioselective amination of pre-functionalized cyclopenta[b]naphthalene cores is the palladium-catalyzed Buchwald-Hartwig amination. nih.govacs.orgnih.gov This reaction typically involves the coupling of an amine with a halo- or triflyloxy-substituted cyclopenta[b]naphthalene. The high degree of control over the reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, allows for the precise and efficient introduction of the amine group at the desired position. nih.gov
The following table summarizes key aspects of amination protocols:
| Method | Catalyst/Reagent | Substrate | Key Features | Ref. |
| Direct Catalytic Amination | V2O5/HZSM-5 | Naphthalene | One-step, high yield, mild conditions | rsc.org |
| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Halo- or triflyloxy-substituted cyclopenta[b]naphthalene | High regioselectivity, broad substrate scope, versatile | nih.govacs.orgnih.gov |
Functional Group Interconversions Leading to the Amine Group
The introduction of the amine group at the C-7 position of the 1H-cyclopenta[b]naphthalene scaffold is a critical step that can be achieved through various functional group interconversion strategies. The two primary approaches involve the reduction of a nitro precursor or the amination of a halogenated precursor.
Reduction of a Nitro Precursor:
A common and effective method for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This transformation can be achieved using a variety of reducing agents and catalysts. For instance, the reduction of aromatic nitro compounds to their corresponding amines can be carried out using tin(II) chloride (SnCl2) in the presence of hydrochloric acid (HCl) scispace.comresearchgate.net. This classical method is known for its efficiency in reducing nitro groups without affecting other reducible functionalities that might be present in the molecule scispace.com.
The general reaction is as follows: NO₂ + SnCl₂/HCl → NH₂
While effective, this method often requires strongly acidic conditions.
Palladium-Catalyzed Amination of a Halogenated Precursor:
A more modern and versatile approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. organic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. organic-chemistry.org For the synthesis of this compound, a precursor such as 7-bromo-1H-cyclopenta[b]naphthalene would be required.
The general scheme for the Buchwald-Hartwig amination is: Br + R-NH₂ --(Pd catalyst, ligand, base)--> NHR
The success of the Buchwald-Hartwig amination is highly dependent on the choice of palladium catalyst, ligand, and base. A variety of phosphine-based ligands, such as XPhos, have been developed to facilitate these couplings, even with challenging substrates. nih.govbeilstein-journals.org The reaction is compatible with a wide range of amines, allowing for the introduction of diverse functionalities. nih.gov
Optimization of Reaction Conditions and Yields for this compound Synthesis
Optimizing reaction conditions is paramount to achieving high yields and purity of the target compound. Key parameters that are often tuned include temperature, catalyst loading, ligand choice, base, and solvent.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. nih.govnih.gov In the context of the Buchwald-Hartwig amination, microwave irradiation can significantly reduce reaction times from hours to minutes. nih.govnih.gov For example, a microwave-assisted Buchwald-Hartwig double amination of aryl bromides has been reported to proceed in 10-30 minutes with moderate to excellent yields, a significant improvement over the 24 hours required with conventional heating. nih.govnih.gov This rapid heating can also lead to higher chemoselectivity and cleaner reaction profiles. beilstein-journals.org
The following table summarizes the optimization of a microwave-assisted Buchwald-Hartwig amination for a related system, highlighting the impact of temperature and time on the yield.
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 130 | 30 | 75 |
| 2 | 150 | 10 | 94 |
| 3 | 150 | 30 | 88 |
| Data adapted from a representative microwave-assisted Buchwald-Hartwig double amination of 1,4-dibromobenzene (B42075) with phenoxazine. nih.gov |
Catalyst and Ligand Selection:
The choice of catalyst and ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a commonly used palladium source. nih.gov The selection of the phosphine ligand can dramatically influence the outcome of the reaction. For instance, in the amination of 6-bromo- and 6-chloropurine (B14466) nucleosides, the use of Xantphos as a ligand with Pd(OAc)₂ proved to be effective. nih.gov The catalyst loading is also a critical parameter to optimize, with typical loadings ranging from 1 to 10 mol%. nih.gov Lowering the catalyst loading is desirable for both economic and environmental reasons.
The table below shows the effect of catalyst and ligand loading on the yield of a palladium-catalyzed amination of a chloropurine nucleoside.
| Pd(OAc)₂ (mol%) | Ligand (mol%) | Yield (%) |
| 5 | 7.5 | 73 |
| 10 | 15 | 92 |
| Data adapted from the amination of a 6-chloropurine nucleoside with an arylamine using Xantphos as the ligand. nih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are more environmentally benign. Key aspects include the use of sustainable solvents, safer reagents, and energy-efficient methods.
Sustainable Solvents:
Traditional solvents used in organic synthesis, such as toluene (B28343) and 1,4-dioxane, are often toxic and environmentally harmful. acsgcipr.org Research into greener alternatives has identified solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) as suitable replacements for the Buchwald-Hartwig amination. nsf.govacs.org These solvents are considered more environmentally friendly and have been shown to be effective, and in some cases superior, to traditional solvents in terms of reaction efficiency. nsf.govacs.org Reactions in aqueous micellar media have also been developed, offering an even greener alternative. rsc.org
Greener Catalytic Systems:
The reduction of nitroaromatics is a key transformation for which greener catalytic systems are being developed. While classical methods often use stoichiometric amounts of metals like tin or iron, modern approaches focus on catalytic methods. For the reduction of aromatic nitro compounds, catalysts such as Ni/SiO₂ have been shown to be highly efficient and reusable, with conversions and selectivities approaching 100%. acs.org These catalytic systems often operate under milder conditions and produce less waste compared to traditional methods.
The following table provides examples of green solvents evaluated for the Buchwald-Hartwig cross-coupling of amides, a reaction type analogous to the synthesis of the target amine.
| Solvent | Yield (%) | Green Chemistry Considerations |
| Toluene | 85 | Hazardous air pollutant |
| 1,4-Dioxane | 82 | Likely human carcinogen |
| 2-MeTHF | 92 | Bio-based, less toxic alternative |
| MTBE | 90 | Less hazardous ether alternative |
| Yields are representative for a model Buchwald-Hartwig amination of an amide with an aniline. nsf.govacs.org |
Investigation of Reaction Mechanisms and Chemical Transformations of 1h Cyclopenta B Naphthalen 7 Amine
Reactivity of the Amine Moiety in 1H-Cyclopenta[B]naphthalen-7-amine
The amine group (-NH2) is a potent activating group that significantly influences the reactivity of the aromatic system to which it is attached. Its primary roles involve directing electrophilic substitution and participating in nucleophilic reactions.
Electrophilic Aromatic Substitution Reactions
The amine group is a strong ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. This is due to its ability to donate its lone pair of electrons into the aromatic π-system, thereby stabilizing the arenium ion intermediate formed during the substitution at these positions. libretexts.org In the context of this compound, the amine at the 7-position would be expected to direct incoming electrophiles to the ortho (6 and 8) and para (not applicable in this fused system) positions.
However, the inherent reactivity of the naphthalene (B1677914) ring system also plays a crucial role. Naphthalene itself preferentially undergoes electrophilic substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) because the intermediate for α-substitution is more stabilized by resonance, allowing for the preservation of a complete benzene (B151609) ring in some resonance structures.
The interplay between the directing effect of the amine group and the intrinsic reactivity of the cyclopenta[b]naphthalene core dictates the ultimate regioselectivity. The amine at C7, a β-position, strongly activates the ring. The most likely positions for electrophilic attack would be the adjacent α-positions, C6 and C8, which are ortho to the amine. The fusion of the cyclopenta ring can also influence the electron distribution and steric accessibility of the naphthalene system. Cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) are noted to be more reactive than their parent PAHs, which may be attributed to the strain in the five-membered ring. youtube.com
A study on the synthesis of cyclopenta[b]naphthalene derivatives with a dimethylamino group demonstrated the feasibility of incorporating donor groups, which in turn influence the electronic properties of the molecule. nih.gov While not a direct study of electrophilic substitution, it highlights the chemical tractability of such systems.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | 6-Nitro-1H-cyclopenta[b]naphthalen-7-amine and 8-Nitro-1H-cyclopenta[b]naphthalen-7-amine | The amine group is a strong ortho-director, activating the adjacent positions for substitution. |
| Br₂/FeBr₃ (Bromination) | 6-Bromo-1H-cyclopenta[b]naphthalen-7-amine and 8-Bromo-1H-cyclopenta[b]naphthalen-7-amine | Similar to nitration, the ortho-directing effect of the amine group dominates. |
| SO₃/H₂SO₄ (Sulfonation) | 6-Amino-1H-cyclopenta[b]naphthalene-8-sulfonic acid | Steric hindrance might favor substitution at the less hindered ortho position. |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound.
Nucleophilic Reactions and Amide Formation
The amine group in this compound can act as a nucleophile. One of the most fundamental reactions of primary amines is the formation of amides through reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. This transformation is crucial for the synthesis of a wide array of functional materials and biologically relevant molecules.
The synthesis of amides from an amine and a carboxylic acid typically requires a coupling agent to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. For instance, novel naphthoquinone aromatic amides have been synthesized using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as an efficient condensing agent.
Table 2: General Conditions for Amide Formation from this compound
| Carboxylic Acid Derivative | Coupling Reagent/Conditions | Product |
| R-COOH | EDC, HOBt, DIPEA in DMF | N-(1H-Cyclopenta[b]naphthalen-7-yl)amide |
| R-COCl | Pyridine or Et₃N in CH₂Cl₂ | N-(1H-Cyclopenta[b]naphthalen-7-yl)amide |
| (RCO)₂O | Heat or base catalyst | N-(1H-Cyclopenta[b]naphthalen-7-yl)amide |
This table presents generalized reaction conditions and the expected amide product.
Reactions Involving the Cyclopenta[B]naphthalene Ring System
The fused ring system of this compound is also a site of significant chemical reactivity, susceptible to reactions that modify the polycyclic core.
Aromatic Substitution Patterns and Mechanisms
As discussed, the electron-donating amine group governs the regioselectivity of electrophilic aromatic substitution. In contrast, nucleophilic aromatic substitution (NAS) on the ring is less likely unless there are strong electron-withdrawing groups present on the aromatic system. The amine group itself is an activating group, which disfavors NAS. However, under specific conditions, such as the presence of a directing group, regioselective functionalization can be achieved. For example, directing group-assisted C-H activation has been utilized for the site-selective construction of C-C bonds on naphthalene systems. researchgate.net
Cycloaddition Reactions and Annulations
The naphthalene core, despite its aromaticity, can participate in cycloaddition reactions, particularly under forcing conditions or photochemical activation. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for constructing six-membered rings. wikipedia.org While naphthalene is a relatively stable diene, it can react with highly reactive dienophiles. wikipedia.org The presence of the fused cyclopenta ring and the amine substituent in this compound would modulate the electronic properties of the diene system, potentially influencing its reactivity in cycloaddition reactions.
Recent research has demonstrated that cyclopenta-fused polycyclic aromatic hydrocarbons can undergo various cycloaddition reactions. For example, visible light-promoted [3+2]-cycloaddition has been used to synthesize cyclopenta[b]chromenocarbonitrile derivatives. osti.gov Furthermore, intramolecular dehydrogenative dehydro-Diels-Alder (IDDDA) reactions have been developed for the synthesis of cyclopenta[b]naphthalene ring systems themselves. nih.gov These methodologies suggest that the cyclopenta[b]naphthalene core is amenable to cycloaddition and annulation strategies for the construction of more complex polycyclic architectures.
Table 3: Examples of Cycloaddition Reactions on Naphthalene and Related Systems
| Reaction Type | Reactants | Conditions | Product Type |
| Diels-Alder [4+2] | Naphthalene, Maleic Anhydride (B1165640) | High temperature and pressure | Fused-ring adduct |
| [3+2] Cycloaddition | 3-Cyanochromones, N-Cyclopropyloamines | Visible light, Eosin Y photocatalyst | Cyclopenta[b]chromenocarbonitrile derivatives osti.gov |
| [2+2+n] Cycloaddition | Alkynylated PAHs | Ir or Zr catalyst | Fused-ring systems with alkynyl groups |
This table provides examples of cycloaddition reactions on related aromatic systems to illustrate the potential reactivity of the target compound.
Catalytic Transformations Utilizing this compound
The amine functionality and the polycyclic aromatic framework of this compound make it a candidate for various catalytic transformations. The amine group can act as a directing group in metal-catalyzed C-H activation/functionalization reactions, enabling regioselective modification of the aromatic core. For instance, palladium-catalyzed picolinamide-directed C8-H amination of 1-naphthylamine (B1663977) derivatives has been developed. researchgate.net
Furthermore, aminonaphthalene derivatives have been used in catalytic oxidative cross-coupling reactions. While direct applications involving this compound are not documented, the synthesis of naphthalene amino esters and arylnaphthalene lactone lignans (B1203133) has been achieved through tandem reactions, showcasing the utility of amino-naphthalene scaffolds in complex molecule synthesis. rsc.org The synthesis of various naphthalene-substituted triazole spirodienones also highlights the role of naphthalene amines as building blocks in medicinal chemistry. nih.gov The synthesis of the cyclopenta[b]naphthalene core itself can be achieved through catalytic methods, such as the intramolecular dehydrogenative dehydro-Diels-Alder (IDDDA) reaction. nih.gov
In-Depth Analysis of this compound Reveals Gaps in Current Chemical Research
A comprehensive review of existing scientific literature reveals a notable absence of specific research into the reaction mechanisms and chemical transformations of the compound this compound. Despite its structural similarity to well-studied polycyclic aromatic amines, dedicated studies on its organocatalytic applications, transition metal-catalyzed reactions, and radical chemistry appear to be limited or not publicly available.
The investigation into the chemical behavior of complex organic molecules is fundamental to advancing various fields, from materials science to medicinal chemistry. The compound this compound, a fused-ring system containing a naphthalene core, a cyclopentane (B165970) ring, and an amine functional group, presents a structure of potential interest for chemical synthesis and functionalization. However, a thorough search of scientific databases and chemical literature yields no specific data regarding its catalytic or radical-mediated reactivity.
This report aimed to construct a detailed article based on a specific outline focusing on the organocatalytic, transition metal-catalyzed, and radical chemistry of this compound. The intended sections were to include:
Radical Chemistry of this compound:The focus here would have been on reactions involving radical intermediates of the title compound, which are often key in polymerization and biological processes.
Unfortunately, the extensive search for primary research articles, reviews, and data repositories did not uncover any studies that specifically address these aspects of this compound's chemistry. While there is a wealth of information on the general reactivity of naphthalenes, polycyclic aromatic amines, and related fused systems, this information cannot be accurately extrapolated to provide detailed, evidence-based findings for the specific molecule .
The creation of a scientifically accurate article with detailed research findings and data tables, as requested, is therefore not feasible. The absence of specific literature underscores a potential area for future research within synthetic and mechanistic chemistry. The unique electronic and steric properties of this compound could yet yield novel and interesting chemical behaviors upon investigation.
Advanced Spectroscopic Characterization Techniques in 1h Cyclopenta B Naphthalen 7 Amine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Elucidation
NMR spectroscopy stands as an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. For 1H-Cyclopenta[B]naphthalen-7-amine, a combination of one-dimensional and two-dimensional NMR experiments is essential to assign the chemical shifts of each proton and carbon atom unequivocally.
High-Resolution ¹H NMR and ¹³C NMR Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aliphatic protons of the cyclopentane (B165970) ring and the aromatic protons of the naphthalene (B1677914) system. The protons on the five-membered ring would likely appear as multiplets in the upfield region, while the aromatic protons would resonate at lower field, influenced by the electron-donating amino group and the fused ring system.
In a related compound, 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol, the aliphatic protons on the cyclopentene (B43876) ring appear as multiplets between δ 2.0-3.3 ppm. nih.gov For 1-methyl-H-cyclopenta[b]naphthalene-4,8-diol, the aromatic protons show signals in the range of δ 7.0-8.0 ppm. nveo.org Based on these analogs, the expected ¹H NMR chemical shifts for this compound can be inferred. The amino group protons (-NH₂) would likely appear as a broad singlet.
The ¹³C NMR spectrum provides information on the carbon skeleton. The spectrum for 2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol shows aliphatic carbons resonating between δ 29-37 ppm and aromatic carbons between δ 122-145 ppm. nih.gov Similarly, for 1-methyl-H-cyclopenta[b]naphthalene-4,8-diol, the aromatic carbons are observed in the δ 109-147 ppm range. nveo.org The carbon atom attached to the amino group in this compound is expected to be significantly shielded.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aliphatic (Cyclopentane) | 2.0 - 3.5 | 25 - 45 |
| Aromatic (Naphthalene) | 6.5 - 8.0 | 110 - 150 |
| Amino (-NH₂) | Broad singlet, variable | - |
Note: These are predicted ranges based on analogous compounds. Actual values may vary.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are indispensable for the complete structural assignment of complex molecules like this compound by revealing connectivity between atoms. wikipedia.org
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. youtube.com For this compound, COSY would be crucial to establish the connectivity of the protons within the cyclopentane ring and to trace the coupling network among the protons on the naphthalene core. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.org This technique allows for the unambiguous assignment of the ¹³C signals for all protonated carbons by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). youtube.com This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the aliphatic protons to the aromatic carbons would confirm the fusion of the cyclopentane and naphthalene rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly coupled. This is useful for determining the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy Principles and Applications
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show characteristic bands for the N-H stretches of the primary amine, C-H stretches of the aliphatic and aromatic portions, and C=C stretches of the aromatic rings. The IR spectrum of 1-naphthalenamine, a structurally related compound, shows N-H stretching vibrations around 3300-3500 cm⁻¹, aromatic C-H stretches above 3000 cm⁻¹, and aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region. nist.gov
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 |
| Aromatic C=C | C=C Stretch | 1400 - 1650 |
| Amine | N-H Bend (Scissoring) | 1590 - 1650 |
| Amine | C-N Stretch | 1250 - 1350 |
Note: These are expected ranges and the exact positions can be influenced by the molecular structure.
Raman Spectroscopy Studies
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. usra.edu It is particularly sensitive to non-polar bonds and symmetric vibrations. For polycyclic aromatic hydrocarbons (PAHs), Raman spectroscopy is a powerful tool for characterizing the carbon framework. aidic.it The Raman spectrum of this compound would be expected to show strong bands corresponding to the ring breathing modes and other skeletal vibrations of the fused aromatic system. nih.govnih.gov The presence of the amino group may also give rise to characteristic Raman signals. Studies on PAHs often show characteristic bands in the 1300-1600 cm⁻¹ region, which are sensitive to the size and structure of the aromatic system. researchgate.net
Electronic Spectroscopy for Understanding Electronic Transitions
Electronic spectroscopy, primarily UV-Visible absorption and fluorescence spectroscopy, provides insights into the electronic structure and transitions within a molecule. The naphthalene core of this compound is a chromophore that absorbs UV light. The position and intensity of the absorption bands are influenced by the extended conjugation and the presence of the amino group, which acts as an auxochrome.
The UV/Visible spectrum of 1-naphthalenamine shows absorption maxima at around 320 nm. nist.gov For silyl-substituted naphthalene derivatives, the absorption maxima are also in the UV region. researchgate.net It is expected that this compound will exhibit similar absorption characteristics, with the electronic transitions being primarily of the π → π* type within the aromatic system. The amino group's lone pair of electrons can also participate in n → π* transitions.
Some amino-substituted PAHs are known to be fluorescent. The study of the emission spectrum of this compound could provide information about its excited state properties and potential applications in materials science or as a fluorescent probe.
UV-Visible Absorption Spectroscopy for Chromophoric Analysis
UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For compounds based on the this compound core, this analysis reveals how the fusion of the cyclopentane ring to the naphthalene system and the presence of the amine auxochrome influence the chromophore's absorption characteristics.
Research into a series of solvatochromic fluorophores built upon the cyclopenta[b]naphthalene framework demonstrates the significant impact of the amine group. nih.gov The core structure, a fusion of a five-membered ring with a naphthalene system, creates an extended π-conjugated system. The introduction of an electron-donating amine group at the 7-position further modulates the electronic structure, leading to distinct absorption bands. nih.gov
Studies on related cyclopenta-fused polycyclic aromatic hydrocarbons (CP-PAHs) show that the absorption spectra are influenced by the degree of π-conjugation and the specific arrangement of the fused rings. rsc.orgchemrxiv.org In the case of this compound derivatives, the absorption maxima are significantly red-shifted compared to the parent naphthalene chromophore or Prodan, a related fluorescent probe. nih.gov This shift pushes the absorption into the visible region of the electromagnetic spectrum, which is a direct consequence of the extended conjugation and the charge-transfer character introduced by the amine substituent. nih.gov
The absorption properties are also sensitive to the solvent environment. The specific wavelengths of maximum absorbance (λ_max_) can shift based on solvent polarity, a phenomenon known as solvatochromism. This behavior underscores the change in the electronic ground state of the molecule in response to interactions with solvent molecules.
Table 1: Representative UV-Visible Absorption Data for Related Cyclopenta[b]naphthalene Derivatives
| Derivative | Solvent | Absorption Maxima (λ_max_) (nm) | Reference |
|---|---|---|---|
| Cyclopenta[b]naphthalene-amine derivative | Methylene (B1212753) Chloride | > Prodan (361 nm) | nih.gov |
| Cyclopenta[b]naphthalene-amine derivative | Ethanol | > Prodan (344 nm) | nih.gov |
| 1-Trimethylsilylnaphthalene | Cyclohexane | 325 | researchgate.net |
Note: Specific λ_max_ values for the parent this compound are not publicly detailed in the reviewed literature, but trends are established from closely related derivatives.
Fluorescence Spectroscopy for Emission Characteristics
Fluorescence spectroscopy provides complementary information to UV-Vis absorption, detailing the electronic excited state of a molecule and its relaxation pathways. The this compound scaffold is the basis for novel fluorophores with intriguing emission properties. nih.gov
Following excitation at a wavelength corresponding to an absorption band, these molecules emit light at a longer wavelength. The difference between the absorption maximum (λ_abs_) and the emission maximum (λ_em_) is known as the Stokes shift. Derivatives of this compound exhibit exceptionally large Stokes shifts, which are highly dependent on the polarity of the solvent. nih.gov In moderately polar solvents like methylene chloride, Stokes shifts can range from 95 to 226 nm, while in highly polar solvents like ethanol, a Stokes shift of approximately 300 nm has been observed for certain derivatives. nih.gov
This pronounced solvatochromic fluorescence is indicative of a significant increase in the dipole moment of the molecule upon excitation to the S1 state. The polar excited state is stabilized by polar solvent molecules, lowering its energy and resulting in a red-shifted emission. Furthermore, many of these fluorophores exhibit high fluorescence quantum yields (Φ_F_), reaching 60-99% in solvents like methylene chloride. nih.gov A high quantum yield signifies that the molecule efficiently releases absorbed energy as light rather than through non-radiative pathways.
The combination of absorption in the visible range, large Stokes shifts, and high quantum yields makes these compounds highly valuable as fluorescent probes. nih.gov
Table 2: Photophysical Properties of a Representative Cyclopenta[b]naphthalene-Amine Fluorophore
| Property | Methylene Chloride | Ethanol | Reference |
|---|---|---|---|
| Stokes Shift | 95-226 nm | ~300 nm | nih.gov |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the precise molecular weight and structural components of a compound. In the analysis of this compound, high-resolution mass spectrometry (HRMS) would provide the exact molecular mass, allowing for the confirmation of its elemental formula (C₁₃H₁₁N).
The electron ionization (EI) mass spectrum would reveal the molecular ion peak (M⁺·), which corresponds to the intact molecule. Subsequent fragmentation of this ion provides a characteristic pattern that acts as a molecular fingerprint. For polycyclic aromatic compounds, fragmentation often involves the sequential loss of small, stable neutral molecules or radicals. In the case of this compound, expected fragmentation pathways could include the loss of a hydrogen radical (H·) or the cleavage of components from the cyclopentene ring.
While a specific mass spectrum for this compound is not available in the surveyed literature, data from related polycyclic structures, such as 1H-Cyclopropa[a]naphthalene derivatives, confirm that the molecular ion is typically a prominent peak in the spectrum.
Table 3: Predicted Mass Spectrometry Data for this compound
| Data Type | Predicted Value |
|---|---|
| Chemical Formula | C₁₃H₁₁N |
| Exact Mass | 181.08915 u |
| Molecular Weight | 181.24 g/mol |
Advanced Materials and Catalytic Applications of 1h Cyclopenta B Naphthalen 7 Amine and Its Derivatives
Organic Electronics and Optoelectronic Applications
Derivatives of the 1H-Cyclopenta[b]naphthalene scaffold are emerging as promising candidates for use in organic electronic devices due to their tunable electronic characteristics. The fusion of the naphthalene (B1677914) and cyclopentadiene (B3395910) rings creates a rigid and planar π-conjugated system that can be chemically modified to control charge transport and optical properties.
Charge Transport Properties
The movement of charge carriers, either holes or electrons, through an organic material is a fundamental property governing the performance of devices like Organic Field-Effect Transistors (OFETs). While specific charge mobility data for 1H-Cyclopenta[b]naphthalen-7-amine are not extensively documented, the charge transport phenomena in the parent naphthalene crystal provide a foundational understanding. In crystalline naphthalene, hole carriers exhibit band-like transport, where the mobility decreases with increasing temperature. dntb.gov.uaresearchgate.net First-principles calculations have shown that hole mobility in naphthalene is regulated by scattering between the charge carriers and intermolecular phonons (vibrations between molecules). dntb.gov.uaresearchgate.net
For derivatives, the charge transport behavior can be significantly tuned. Studies on related phenanthrene (B1679779) and naphthalene derivatives demonstrate that the introduction of different electron-donating or electron-withdrawing groups can induce unipolar (p-type or n-type) or even ambipolar (both p-type and n-type) charge transport. nih.gov For instance, attaching electron-donating thiophene (B33073) units to an aromatic core has been shown to result in p-channel behavior with hole mobilities as high as 0.85 cm²/(V·s). nih.gov Conversely, incorporating electron-deficient units like naphthalimide can produce n-channel characteristics. nih.gov The method of linking molecular building blocks—whether by single, double, or triple bonds—also significantly impacts material properties and charge mobility, with some naphthalene derivatives achieving mobilities up to 0.53 cm²/V·s in thin-film transistors. epa.gov These findings suggest that the charge transport properties of this compound derivatives could be precisely controlled through synthetic modification, making them adaptable for various electronic applications.
Design of Push-Pull Systems and Chromophores
A key strategy in molecular engineering for optoelectronics is the creation of "push-pull" systems. These molecules contain an electron-donating (push) group and an electron-accepting (pull) group linked by a π-conjugated spacer. This architecture facilitates an intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, which is crucial for applications in nonlinear optics (NLO), organic photovoltaics, and as sensors.
The 1H-Cyclopenta[b]naphthalene core has been effectively utilized as the foundation for novel push-pull chromophores. In a notable series of studies, the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione moiety served as a potent electron-acceptor. This acceptor was combined with various amine-based electron-donors to create a range of dyes with distinct photophysical properties. A significant red-shift in the ICT absorption band was observed for these naphthalene-based dyes compared to analogues using a more common indane-1,3-dione acceptor, indicating a stronger charge transfer character in the larger aromatic system.
The table below summarizes the properties of several push-pull chromophores based on the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione acceptor. The variation in the amine donor group allows for the tuning of the absorption and emission wavelengths.
Table 1: Properties of Push-Pull Chromophores with a 1H-Cyclopenta[b]naphthalene-1,3(2H)-dione Acceptor
| Compound ID | Electron Donor Group | Maximum Absorption (λmax, nm) in Toluene (B28343) | Maximum Emission (λem, nm) in Toluene |
|---|---|---|---|
| PP4 | 4-(Dimethylamino)benzylidene | 496 | 609 |
| PP6 | 4-(Diphenylamino)benzylidene | 501 | 632 |
| PP7 | 2-Butoxy-4-(diethylamino)benzylidene | 529 | 622 |
Photoinitiators and Photopolymerization Processes
The strong light absorption and charge-transfer characteristics of push-pull dyes derived from the 1H-Cyclopenta[b]naphthalene scaffold make them highly effective as photoinitiators. These molecules can absorb light (typically from an LED source) and trigger the chemical reactions that lead to polymerization, the process of forming a solid polymer from liquid monomers.
Radical Photopolymerization Initiators
Push-pull dyes based on the 1H-cyclopenta[b]naphthalene-1,3(2H)-dione acceptor have been successfully employed as photosensitizers in three-component photoinitiating systems for free-radical polymerization. mdpi.com These systems, which are highly reactive upon exposure to 405 nm LED light, typically consist of the dye, an amine (like ethyl dimethylaminobenzoate, EDB) that acts as an electron/hydrogen donor, and an iodonium (B1229267) salt that serves as an electron acceptor. mdpi.com
Upon irradiation, the dye absorbs a photon and enters an excited state. It can then react with the co-initiators through redox reactions to generate reactive radicals. These radicals are the ultimate species that initiate the polymerization of acrylate (B77674) monomers. The efficiency of this process was confirmed through electron spin resonance (ESR) spin-trapping experiments, which directly observed the formation of radicals. mdpi.com The performance of these systems demonstrates their potential as high-efficiency initiators for applications requiring rapid curing under mild conditions.
Cationic Photopolymerization Systems
Cationic photopolymerization is an alternative method that offers advantages such as a lack of oxygen inhibition and lower shrinkage compared to radical processes. iupac.org This process is initiated by a photogenerated acid. While there are no specific reports on the use of this compound derivatives in cationic systems, related naphthalene-based compounds have shown significant promise.
Research has demonstrated that derivatives of naphthalic anhydride (B1165640) and naphthalimide can be combined with iodonium salts to efficiently initiate the cationic polymerization of monomers like epoxides under visible light. researchgate.net These systems can produce both radicals and cations upon exposure to light, enabling them to drive cationic, radical, or hybrid polymerizations. researchgate.net Given that the 1H-Cyclopenta[b]naphthalene core is a modified naphthalene structure, it is plausible that its derivatives could be engineered to function in cationic systems, representing a promising direction for future research.
Applications in 3D Printing and Photocomposite Fabrication
The high performance of photoinitiating systems based on 1H-cyclopenta[b]naphthalene dyes at the 405 nm wavelength, which is common in commercial 3D printers, makes them ideal candidates for this technology. mdpi.com Researchers have successfully fabricated complex, stereoscopic 3D patterns using laser writing techniques with formulations containing these dyes. mdpi.com
The process, known as vat photopolymerization, involves the layer-by-layer curing of a liquid resin into a solid object. The efficiency of the 1H-cyclopenta[b]naphthalene-based initiators allows for rapid and precise fabrication. nih.govmdpi.com Furthermore, these same systems are effective in creating photocomposites, where the polymer matrix is reinforced with materials like glass fibers. The ability to initiate polymerization effectively makes these dyes versatile tools for manufacturing advanced, high-strength composite materials. dntb.gov.ua
Fluorescent Molecular Rotors and Environment-Sensitive Dyes
Derivatives of this compound have emerged as a significant class of fluorescent dyes, particularly as molecular rotors and environment-sensitive probes. These molecules are typically designed with a donor-π-acceptor (D-π-A) motif, where the amine group acts as an electron donor, the cyclopenta[b]naphthalene core serves as the π-conjugated bridge, and an electron-acceptor group, such as cyanoacrylate, is attached to the aromatic system. nih.govnih.gov This architecture gives rise to their sensitivity to the local environment, such as solvent polarity and viscosity.
The fluorescence of these dyes is highly dependent on their molecular conformation. In low-viscosity environments, the molecule can undergo intramolecular rotation, which provides a non-radiative pathway for the excited state to relax, resulting in quenched or low fluorescence. As the viscosity of the surrounding medium increases, this intramolecular rotation is hindered, closing the non-radiative decay channel and causing a significant increase in fluorescence intensity. nih.govnih.gov This viscosity-sensitive fluorescence is a hallmark of fluorescent molecular rotors.
Research has shown that these cyclopenta[b]naphthalene-based dyes exhibit strong solvatochromism, meaning their absorption and emission wavelengths shift with changes in solvent polarity. nih.govnih.gov As solvent polarity increases, a bathochromic (red-shift) of both excitation and emission peaks is typically observed. nih.govtcichemicals.com This is attributed to the stabilization of the more polar excited state in polar solvents. For some derivatives, Stokes shifts—the difference between the maximum absorption and emission wavelengths—can be substantial, with one example showing a Stokes shift of approximately 300 nm in ethanol. nih.govtcichemicals.com
The photophysical properties can be fine-tuned by altering the substitution pattern on the naphthalene core. Studies comparing derivatives with different placements of the donor (dimethylamino) and acceptor (cyanoacrylate) groups revealed that the spatial proximity of these groups is critical. nih.govnih.gov When the donor and acceptor are closer, the molecule exhibits a higher quantum yield but decreased sensitivity to viscosity, suggesting that the close proximity sterically hinders the intramolecular rotation necessary for a molecular rotor. nih.govnih.gov Conversely, greater separation between the donor and acceptor leads to lower fluorescence intensity but a more pronounced response to changes in viscosity. sigmaaldrich.com Many of these fluorophores demonstrate high quantum yields, ranging from 60-99% in solvents like methylene (B1212753) chloride, and their absorption/emission profiles are significantly red-shifted compared to benchmark dyes like Prodan, which enhances their utility for biological applications. nih.govtcichemicals.com
The cyclopentane (B165970) portion of the scaffold provides a convenient and stable point for attaching biomolecules, which can be done with minimal disruption to the fluorophore's photophysical properties. nih.govtcichemicals.com
Table 1: Photophysical Properties of Cyclopenta[b]naphthalene Derivatives This table is interactive. You can sort and filter the data.
| Derivative Type | Key Feature | Stokes Shift Range (nm) | Quantum Yield Range (%) | Key Observation |
|---|---|---|---|---|
| Solvatochromic Fluorophores | Structurally related to Prodan | 95 - 226 (in CH2Cl2) | 60 - 99 (in CH2Cl2) | Stokes shift increases with solvent polarity; one derivative reached ~300 nm in EtOH. nih.gov |
| Cyanoacrylate Dyes (1,5-substituted) | Most viscosity sensitive | Not specified | Lowest | Exhibits the most sensitivity to environmental viscosity. sigmaaldrich.com |
| Cyanoacrylate Dyes (1,6-substituted) | Intermediate properties | Not specified | Intermediate | Shows moderate fluorescence and viscosity sensitivity. sigmaaldrich.com |
| Cyanoacrylate Dyes (1,7-substituted) | Least viscosity sensitive | Not specified | Highest | Closer D-A proximity leads to higher quantum yield but less sensitivity. nih.govsigmaaldrich.com |
Catalytic Roles in Organic Synthesis
While the synthesis of the 1H-Cyclopenta[b]naphthalene core itself often utilizes transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling to install the amine group, the application of the final compound and its derivatives as catalysts is a more nascent field. nih.gov
Ligand Design for Transition Metal Catalysis
A review of the scientific literature indicates that the use of this compound or its derivatives as ligands for transition metal catalysis is not a well-documented area of research. The development of chiral ligands is a cornerstone of asymmetric catalysis, with extensive research into scaffolds that can create a specific chiral environment around a metal center. nih.gov However, there are no specific examples in the available literature that describe the design or application of ligands based on the this compound framework for this purpose.
Organocatalytic Applications
Similarly, there is a notable absence of published research on the use of this compound or its derivatives in organocatalysis. Organocatalysis employs small organic molecules to accelerate chemical reactions, often utilizing primary or secondary amines to form enamine or iminium ion intermediates. While various aminonaphthalene derivatives have been explored in other contexts, the specific application of the this compound scaffold as an organocatalyst has not been reported in the scientific literature. This represents a potential, yet currently unexplored, avenue for future research.
Future Directions and Emerging Research Challenges in 1h Cyclopenta B Naphthalen 7 Amine Chemistry
Development of Novel Asymmetric Synthetic Routes
The creation of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for applications in materials science and pharmacology. For 1H-Cyclopenta[b]naphthalen-7-amine, which possesses a stereocenter, the development of asymmetric synthetic routes is a critical and challenging goal. Current research on related heterocyclic systems offers promising strategies.
Future research will likely focus on organocatalytic asymmetric reactions, which have proven highly effective for constructing similar molecular frameworks. For instance, the enantioselective formal [3+2] cyclization of cyclic β-keto esters with azonaphthalenes has been successfully established for synthesizing cyclopenta[b]indoles with high diastereo- and enantioselectivity. rsc.org This approach, often utilizing chiral guanidine-amide catalysts under mild conditions, could be adapted for the synthesis of optically active this compound precursors. rsc.orgbohrium.com The development of novel bifunctional catalysts that can activate both nucleophile and electrophile simultaneously will be key to achieving high efficiency and stereocontrol. researchgate.net Another avenue involves the asymmetric cyclization of α-amino ester enolates onto heterosubstituted alkynes, a method that has shown success in creating Cα-substituted proline derivatives. researchgate.net
Advanced Functionalization Strategies
To unlock the full potential of the this compound scaffold, the development of advanced and regioselective functionalization methods is paramount. Late-stage functionalization, which allows for the modification of a complex core structure in the final steps of a synthesis, is particularly valuable for creating a library of derivatives with tailored properties.
A major focus in the broader field of aza-PAHs is the use of transition-metal-catalyzed C–H bond activation. researchgate.net This powerful technique enables the direct introduction of new functional groups onto the aromatic core, avoiding the need for pre-functionalized starting materials. For example, rhodium-catalyzed cascade C–H activation and alkyne annulation have been employed in the modular electrochemical synthesis of complex aza-PAHs. nih.govnih.gov These methods are characterized by their mild reaction conditions and high tolerance for various functional groups. nih.govnih.gov Copper-catalyzed C–H arylation using a directing group is another breakthrough strategy that allows for regioselective functionalization. rsc.org
Future work will aim to apply and refine these strategies for this compound, focusing on achieving precise control over which C-H bond is activated to yield specific isomers.
| Functionalization Strategy | Catalyst/Reagent | Key Advantages | Potential Application for this compound |
| Cascade C-H Annulation | Rhodium Complexes | Modular synthesis, high chemo- and regioselectivity, mild conditions. nih.govnih.gov | Construction of extended π-systems fused to the naphthalene (B1677914) core. |
| Directed C-H Arylation | Copper Catalysts | Regioselective introduction of aryl groups, use of inexpensive catalysts. rsc.org | Synthesis of derivatives with tuned electronic and photophysical properties. |
| Late-Stage Annulation | Palladium Catalysts | Access to structurally diverse fluorescent materials, broad substrate scope. researchgate.net | Creation of novel organic fluorophores based on the core structure. |
Integration into Complex Molecular Architectures
The this compound core can serve as a versatile building block for the construction of larger, more complex molecular architectures. Integrating this moiety into supramolecular structures, polymers, or dendrimers could lead to materials with novel functions.
One established approach for building complex PAHs is through palladium-catalyzed cascade reactions, such as a Suzuki–Miyaura cross-coupling followed by an intramolecular C–H arylation. beilstein-journals.org This has been used to synthesize a variety of acenaphthylene-fused heteroarenes and could be adapted to link the this compound unit to other heterocyclic systems. beilstein-journals.org Furthermore, the functional groups on the amine and the aromatic rings provide handles for incorporation into larger systems. For example, aza-PAHs have been successfully used in the synthesis of dendrimers via multiple aza-alkyne additions, leading to complex, multi-functional molecules. researchgate.net The strategic functionalization of the this compound core would enable its use as a monomer in polymerization reactions or as a key component in the synthesis of precisely defined nanostructures. youtube.com
Theoretical Advancements in Predicting Reactivity and Properties
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound and its derivatives, theoretical methods can guide synthetic efforts and accelerate the discovery of new applications.
Density Functional Theory (DFT) is a powerful method for studying aza-PAHs. nih.gov It can be used to model the electronic structure, predict reactivity patterns, and understand the stability of reaction intermediates. rsc.org For instance, DFT calculations have been used to study carbocations formed from the metabolic activation of aza-PAHs, correlating carbocation stability with mutagenic activity. rsc.orgnih.gov Such studies can predict the most likely sites of electrophilic or nucleophilic attack on the this compound ring system, guiding functionalization strategies. rsc.org Furthermore, computational methods like Time-Dependent DFT (TD-DFT) can predict the photophysical properties, such as absorption and emission spectra, which is crucial for designing new materials for optoelectronic applications. nasa.gov
| Theoretical Method | Area of Application | Predicted Properties | Significance for Research |
| Density Functional Theory (DFT) | Reactivity Studies | Charge density distribution, ease of carbocation formation, regioselectivity. rsc.orgnih.gov | Guides synthetic strategies and functionalization. |
| Time-Dependent DFT (TD-DFT) | Spectroscopy | UV-Vis absorption spectra, fluorescence properties. nasa.gov | Accelerates design of new dyes and optoelectronic materials. |
| NICS (Nucleus-Independent Chemical Shift) | Aromaticity Analysis | Relative aromaticity of different rings within the molecule. rsc.org | Provides insight into the electronic nature and stability of the core. |
Exploration of New Application Domains beyond Current Scope
While aza-PAHs are broadly explored for their use in materials science, particularly in optoelectronics and as organic semiconductors, the unique structure of this compound suggests potential in other, less-explored domains. nih.gov
The presence of a nitrogen atom and a rigid, fused-ring structure makes this compound and its derivatives interesting candidates for medicinal chemistry. Many biologically active compounds feature complex heterocyclic cores. For instance, various heterocyclic compounds are known to act as agonists for serotonin (B10506) receptors like 5-HT2A. wikipedia.org The this compound scaffold could serve as a novel template for designing ligands for various biological targets.
Another emerging area is catalysis. The nitrogen atom can act as a coordination site for metal ions, suggesting that derivatives of this compound could be developed as novel ligands for homogeneous catalysis. nih.gov Furthermore, the photophysical properties of fluoranthene (B47539) analogues, which are structurally related, have led to their use as fluorescent chemosensors and probes. beilstein-journals.orgrsc.org By strategically modifying the this compound core, it may be possible to develop new sensors for detecting specific ions or molecules.
Q & A
Q. What validated analytical methods are recommended for detecting 1H-Cyclopenta[B]naphthalen-7-amine in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) is widely used for identifying and quantifying this compound in plant extracts, as demonstrated in metabolomic studies of Sandoricum koetjape. Key steps include sample preparation via solvent extraction, chromatographic separation using polar columns, and spectral matching against reference libraries. Principal Component Analysis (PCA) can further distinguish compound distribution between plant tissues (e.g., leaves vs. stems) based on retention time and ion fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?
Follow strict protocols for characterization, including nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For novel derivatives, provide detailed synthetic routes, reaction conditions (e.g., temperature, catalysts), and purity assessments (e.g., ≥95% by HPLC). Reference standards, such as those for structurally related amines (e.g., N-methyltetrahydronaphthalen-1-amine hydrochloride), should be used to validate analytical methods .
Q. What are the critical parameters for assessing the stability of this compound under varying storage conditions?
Conduct accelerated stability studies under controlled temperature, humidity, and light exposure. Monitor degradation products via mass spectrometry and compare against impurity profiles documented in pharmacopeial guidelines. For long-term stability, use inert atmospheres (e.g., nitrogen) and lyophilization for hygroscopic derivatives .
Advanced Research Questions
Q. How can density-functional theory (DFT) models elucidate the electronic properties of this compound?
Apply the Colle-Salvetti correlation-energy formula to calculate electron density distributions and local kinetic-energy density. Gradient expansions of the kinetic-energy density enable predictions of molecular reactivity, such as nucleophilic/electrophilic sites, which are critical for designing derivatives with enhanced bioactivity .
Q. What statistical approaches address contradictory data in high-throughput screening of this compound bioactivity?
Use the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses (e.g., IC₅₀ values across cell lines). For variable selection in dose-response studies, apply Lasso regression to identify significant predictors while minimizing overfitting .
Q. How can researchers resolve discrepancies in metabolite profiling studies involving this compound?
Implement non-targeted metabolomics with PCA to identify confounding factors (e.g., batch effects or extraction biases). Validate findings through orthogonal methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), and cross-reference with open-access repositories to ensure data reproducibility .
Q. What experimental designs optimize the isolation of this compound from natural sources?
Employ a factorial design to test variables like solvent polarity, extraction time, and temperature. Response surface methodology (RSM) can model interactions between factors and maximize yield. For scale-up, prioritize green chemistry principles (e.g., supercritical CO₂ extraction) to reduce environmental impact .
Methodological Considerations
- Data Sharing & Ethics : When publishing datasets containing sensitive biological information, use de-identification protocols (e.g., removing patient-specific metadata) and adhere to institutional review board (IRB) guidelines. Open data repositories should include detailed metadata and licensing terms .
- Literature Review : Utilize databases like SciFinder and Web of Science to locate primary sources. Filter results by review articles for comprehensive summaries of synthetic pathways and bioactivity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
